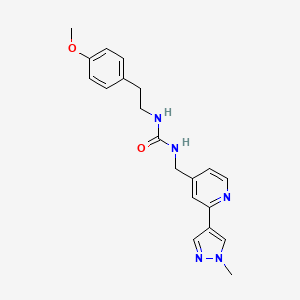

![molecular formula C21H20N4O2S B2448998 N-(o-tolil)-2-((2-metil-3-oxo-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio)propanamida CAS No. 1190001-11-6](/img/structure/B2448998.png)

N-(o-tolil)-2-((2-metil-3-oxo-2,3-dihidroimidazo[1,2-c]quinazolin-5-il)tio)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.

BenchChem offers high-quality 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Fosfatidilinositol 3-quinasa (PI3K)

Este compuesto es parte de una clase de moléculas que se ha encontrado que inhiben la PI3K . Las PI3K son una familia de enzimas involucradas en funciones celulares como el crecimiento celular, la proliferación, la diferenciación, la motilidad, la supervivencia y el tráfico intracelular, lo que las convierte en un objetivo importante para las terapias contra el cáncer .

Inhibición de la Histona Desacetilasa (HDAC)

El compuesto también muestra potencial como un inhibidor de HDAC . Las HDAC son una clase de enzimas que eliminan los grupos acetilo de un aminoácido ε-N-acetil lisina en una histona, permitiendo que las histonas envuelvan el ADN de forma más estrecha. Esto es importante en el tratamiento del cáncer ya que afecta la expresión génica .

Inhibición Dual de PI3K/HDAC

Curiosamente, este compuesto ha sido diseñado para actuar como un inhibidor dual para PI3K y HDAC . Esta funcionalidad dual podría potencialmente mejorar la efectividad de los tratamientos contra el cáncer al apuntar a dos mecanismos diferentes a la vez .

Actividades Antiproliferativas

El compuesto ha mostrado potentes actividades antiproliferativas contra ciertos tipos de células, como K562 y Hut78 . Esto significa que podría potencialmente usarse para inhibir el crecimiento de estas células, lo cual es particularmente útil en el tratamiento de los cánceres .

Desarrollo de Fármacos contra el Cáncer

Dado su potencial como inhibidor dual de PI3K/HDAC y sus actividades antiproliferativas, este compuesto podría ser un candidato prometedor para el desarrollo de nuevos fármacos contra el cáncer .

Tratamiento de Enfermedades Inflamatorias

Si bien el enfoque principal ha estado en el tratamiento del cáncer, la actividad inhibitoria de PI3K de este compuesto también sugiere potencial para el tratamiento de enfermedades inflamatorias .

Mecanismo De Acción

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .

Result of Action

The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Análisis Bioquímico

Biochemical Properties

The compound interacts with various enzymes and proteins, particularly those involved in the phosphoinositide-3 kinase (PI3K) pathway . It has been found to have inhibitory activities against PI3K and HDAC , indicating its potential role in biochemical reactions involving these enzymes.

Cellular Effects

The compound has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, the compound exerts its effects through its inhibitory activities against PI3K and HDAC . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2, suggest potential changes in its effects over time .

Dosage Effects in Animal Models

It is being studied in a phase I trial for subjects with advanced malignancies .

Metabolic Pathways

The compound is involved in the PI3K pathway . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Its unique pharmacokinetic properties suggest potential interactions with transporters or binding proteins .

Propiedades

IUPAC Name |

2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDTCRIANAOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)

![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate](/img/structure/B2448933.png)

![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)

![methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2448938.png)